![molecular formula C12H17OP B3183866 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide CAS No. 104229-83-6](/img/structure/B3183866.png)
1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide
Overview
Description
1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide, commonly referred to as Isophosphindole, is a heterocyclic compound with a fused ring system. It is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Isophosphindole is not well understood, but it is believed to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Isophosphindole derivatives have been shown to selectively inhibit specific enzymes and receptors, leading to their potential use as therapeutic agents.
Biochemical and Physiological Effects
Isophosphindole derivatives have been shown to exhibit various biochemical and physiological effects. For example, some derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. Others have been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2, which is involved in inflammation. Isophosphindole derivatives have also been shown to have antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of Isophosphindole is its unique structure, which allows for specific interactions with biological targets. This makes it an attractive candidate for drug discovery. However, the synthesis of Isophosphindole and its derivatives can be challenging, and the yield and purity of the compound can vary depending on the specific reaction conditions used. Additionally, the mechanism of action of Isophosphindole is not well understood, which can make it challenging to optimize its biological activity.
Future Directions
There are several future directions for research on Isophosphindole and its derivatives. One potential direction is to optimize the synthesis of Isophosphindole and its derivatives to improve their yield and purity. Another direction is to further investigate the mechanism of action of Isophosphindole and its derivatives to better understand how they interact with biological targets. Additionally, Isophosphindole derivatives could be further explored for their potential use as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Scientific Research Applications
Isophosphindole has been the subject of extensive scientific research due to its potential applications in various fields. Its unique structure and properties make it an attractive candidate for drug discovery, as it can interact with biological targets in a specific manner. Isophosphindole derivatives have been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities, making it a promising lead compound for drug development.
properties
IUPAC Name |
2-tert-butyl-1,3-dihydroisophosphindole 2-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17OP/c1-12(2,3)14(13)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJLOJABWWNHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1(=O)CC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465776 | |
Record name | 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104229-83-6 | |
Record name | 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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